![molecular formula C22H22FN3O2 B2836285 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone CAS No. 1172785-05-5](/img/structure/B2836285.png)
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and connectivity of its atoms. It contains several functional groups, including a fluorobenzyl group and an oxadiazole ring, which would influence its overall shape and properties. Unfortunately, without more specific information or computational analysis, it’s difficult to provide a detailed structural analysis .Scientific Research Applications
- Application : Researchers have identified 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone as a competitive TYR inhibitor. It outperformed the reference compound kojic acid by 100-fold (IC50=0.18 μM vs. 17.76 μM). Importantly, it exhibited antimelanogenic effects on B16F10 cells without cytotoxicity .
- Application : This compound can be used as a building block for N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These derivatives may have potential applications in drug discovery and medicinal chemistry .
- Application : Researchers have prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole. These compounds were investigated in vitro for antiviral activity against RNA and DNA viruses .
- Application : TYR inhibitors, including this compound, could serve as innovative adjuvants in Parkinson’s disease therapies related to neuromelanin effects .
- Application : This compound’s TYR inhibition potential makes it relevant for skin-whitening formulations .
Tyrosinase Inhibition for Hyperpigmentation Disorders
Benzoxazole Derivatives Synthesis
Antiviral Activity
Neurodegenerative Disease Research
Skin-Whitening Agents
Browning Prevention in Fruits and Vegetables
properties
IUPAC Name |
1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-10-8-17(9-11-19)13-20-24-25-22(28-20)18-7-4-12-26(15-18)21(27)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCDELJBOKYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone |
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